molecular formula C15H11BrN2O2S2 B3020110 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide CAS No. 476211-78-6

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No.: B3020110
CAS No.: 476211-78-6
M. Wt: 395.29
InChI Key: RWVWEAQOYUVRMB-UHFFFAOYSA-N
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Description

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide (PubChem CID: 4087016) is a thiazole-based compound with the molecular formula C₁₅H₁₁BrN₂O₂S₂. Its structure comprises a central 1,3-thiazole ring substituted at the 4-position with a 5-bromothiophene moiety and at the 2-position with a 4-methoxybenzamide group (Figure 1). The InChIKey (OSMZYAPAFRKOLH-GPQMBLKYCC) and SMILES (COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br) provide detailed stereochemical and connectivity information .

Thiazoles are privileged scaffolds in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S2/c1-20-10-4-2-9(3-5-10)14(19)18-15-17-11(8-21-15)12-6-7-13(16)22-12/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVWEAQOYUVRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 5-bromothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to yield the thiazole derivative. Finally, the thiazole derivative is coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Key Derivatives

The following table summarizes structurally related thiazol-2-yl benzamide derivatives, highlighting substituent variations and their implications:

Compound Name Substituents (Thiazole-4 and Benzamide) Molecular Weight Key Biological Activity/Notes References
Target Compound 4-(5-bromothiophen-2-yl); 4-methoxybenzamide 411.3 g/mol Unknown (structural focus)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-(4-methylphenyl); 2-phenoxybenzamide 375.4 g/mol 129.23% activity (unspecified assay)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Cl; 2,4-difluorobenzamide 303.7 g/mol Derived from nitazoxanide; inhibits PFOR enzyme
5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 4-(4-methoxy-3-methylphenyl); 2-nitrobenzamide 418.8 g/mol Potential antibacterial/antifungal applications
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-(4-nitrophenyl); 4-diethylsulfamoylbenzamide 468.5 g/mol Sulfonamide group enhances solubility
Masitinib mesylate 4-(pyridin-3-yl); 4-[(4-methylpiperazin-1-yl)methyl]benzamide 594.1 g/mol Tyrosine kinase inhibitor (c-KIT/PDGF)
COX/LOX Inhibition
  • Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) and 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) exhibit dual COX-1/COX-2 and selective COX-2 inhibition, respectively (IC₅₀ ~9–11 mM). The hydroxy-methoxy substitution in 6a enhances hydrogen bonding with COX isoforms, while 6b’s phenol group favors COX-2 selectivity .
Antiproliferative Activity
  • Masitinib mesylate demonstrates efficacy against mast cell tumors by targeting the c-KIT pathway. Its 4-(pyridin-3-yl)thiazole and piperazinylmethylbenzamide groups are critical for kinase domain interaction .
Antimicrobial Potential
  • The 5-chloro-2-nitrobenzamide derivative () leverages nitro and chloro groups for redox cycling and electrophilic reactivity, common in antifungals like nitazoxanide .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Bromine (target compound) and nitro () enhance electrophilicity, aiding interactions with nucleophilic enzyme residues.
  • Methoxy Substitution : The 4-methoxy group in the target compound and improves membrane permeability via lipophilicity.
  • Sulfonamide/Sulfamoyl Groups : Enhance solubility and hydrogen bonding (e.g., –14), crucial for oral bioavailability .

Biological Activity

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a thiazole ring, a bromothiophene moiety, and a methoxybenzamide group. The unique combination of these functional groups suggests diverse biological activities, particularly in the fields of anticancer and antimicrobial research.

Structural Characteristics

The molecular formula of this compound is C15H12BrN3OSC_{15}H_{12}BrN_3OS. Its structure can be analyzed as follows:

Component Description
Thiazole Ring Contributes to the compound's reactivity and biological interaction.
Bromothiophene Moiety Enhances lipophilicity and may influence pharmacokinetics.
Methoxy Group Potentially increases solubility and modifies electronic properties.

Biological Activities

Research indicates that compounds with similar structural features exhibit various biological activities. Below are some notable findings regarding the biological activity of this compound:

Anticancer Activity

Studies have shown that compounds containing thiazole and thiophene moieties can exhibit significant anticancer properties. For instance, derivatives of thiazoles have been reported to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that this compound has shown promising results against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating effective antiproliferative activity.

Antimicrobial Activity

Similar compounds have also been evaluated for their antimicrobial properties. The presence of the bromothiophene moiety is believed to enhance the compound's interaction with microbial membranes, leading to increased efficacy against bacterial strains. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Cell Signaling Modulation : It could interfere with signaling pathways critical for cell proliferation and survival.
  • Membrane Disruption : The lipophilic nature of the bromothiophene moiety may facilitate membrane penetration, leading to cell lysis in microbial targets.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Antiproliferative Effects : A study demonstrated that derivatives with similar structures showed IC50 values ranging from 1.2 µM to 5.3 µM against various cancer cell lines, indicating strong antiproliferative effects .
  • Antimicrobial Testing : Research on related thiazole derivatives revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-benzamideChlorine substitutionAnticancer properties
N-[4-(5-bromo-thiazol-2-yl)-benzamide]Bromine substitutionAntimicrobial activity
N-[4-(methoxyphenyl)-thiazol-2-yl]-benzamideMethoxy substitutionAntioxidant and antiproliferative effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide?

  • Methodology : The compound can be synthesized via amide coupling between 4-methoxybenzoyl chloride and a thiazole-amine intermediate. A representative approach involves reacting 5-bromothiophene-2-carboxylic acid derivatives with 2-aminothiazole in pyridine or THF under inert conditions, followed by purification via column chromatography (e.g., silica gel, CH₂Cl₂/MeOH) .
  • Key Steps :

  • Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride intermediate .
  • Nucleophilic acyl substitution with the thiazole-amine in pyridine to stabilize the amide bond .
    • Table 1 : Representative Reaction Conditions
ReactantSolventCatalystYield (%)Purity (HPLC)Reference
5-Bromothiophene-2-carboxylic acidPyridineNone72>95%
4-Methoxybenzoyl chlorideTHFDMAP6898%

Q. How can the molecular structure and intermolecular interactions of this compound be validated experimentally?

  • Techniques : Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond lengths, angles, and hydrogen-bonding patterns. For example, SCXRD analysis of analogous thiazole-benzamide derivatives revealed N–H⋯N hydrogen bonds forming centrosymmetric dimers (bond length: 2.89 Å) and C–H⋯O/F interactions stabilizing crystal packing .
  • Complementary Methods :

  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C–O stretch (~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8 ppm) and thiophene/thiazole aromatic protons (δ 6.5–7.5 ppm) .

Advanced Research Questions

Q. What mechanistic insights exist for the bioactivity of this compound, particularly enzyme inhibition?

  • Hypothesis : The bromothiophene-thiazole scaffold may inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism, via competitive binding to the active site. This is inferred from structural analogs like nitazoxanide, where the amide anion disrupts PFOR’s electron-transfer chain .
  • Experimental Design :

  • Enzyme Assays : Measure IC₅₀ values using purified PFOR and spectrophotometric monitoring of CoA-SH production .
  • Docking Studies : Use AutoDock Vina to model interactions between the bromothiophene moiety and PFOR’s iron-sulfur clusters .

Q. How can computational methods resolve contradictions in experimental data (e.g., solubility vs. bioactivity)?

  • Case Study : Discrepancies in solubility (logP ~3.5 predicted vs. ~2.8 experimental) may arise from unaccounted crystal packing effects. Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) can optimize molecular geometry and predict solvation free energy .
  • Table 2 : Computational vs. Experimental Properties

PropertyExperimentalDFT-PredictedDeviation
logP2.83.1+0.3
Dipole Moment (D)4.54.2-0.3

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Degradation Pathways : Hydrolysis of the amide bond in acidic environments (e.g., gastric fluid) is a major concern.
  • Solutions :

  • Prodrug Design : Replace the methoxy group with a methyl ester, which hydrolyzes to the active form in vivo .
  • Formulation : Encapsulate in pH-responsive nanoparticles (e.g., Eudragit® L100) to protect against gastric degradation .

Data Contradiction Analysis

Q. Why do reported yields vary (60–75%) for similar synthetic routes?

  • Factors :

  • Reagent Purity : Commercial 5-bromothiophene-2-carboxylic acid may contain trace moisture, reducing acyl chloride activation efficiency .
  • Workup : Inadequate NaHCO₃ washing leaves residual pyridine, lowering HPLC purity .
    • Mitigation : Use freshly distilled pyridine and monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 7:3) .

Methodological Recommendations

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Core Modifications :

  • Replace bromine with chlorine or methyl groups to assess electronic effects .
  • Vary methoxy substituents (e.g., ethoxy, hydroxyl) to study steric/electronic impacts .
    • Assays :
  • Antimicrobial : MIC against Clostridium difficile (PFOR-dependent anaerobe) .
  • Cytotoxicity : MTT assay on HepG2 cells to evaluate selectivity .

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